4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Structurally, it features a benzoyl group at position 4 of the thiadiazole ring and a 2,3,5,6-tetramethylphenyl substituent at position 3.
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-15-14-16(2)18(4)22(17(15)3)25-28-29-26(32-25)27-24(31)21-12-10-20(11-13-21)23(30)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDKBARXPDDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable dithioamide with hydrazine or its derivatives under reflux conditions.
Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Benzoyl Group: The final step involves coupling the thiadiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the tetramethylphenyl ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the benzoyl group to a benzyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds with thiadiazole rings exhibit considerable antimicrobial activity. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Case Study:
A study evaluating similar thiadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be low, indicating potent activity against resistant strains .
Anticancer Potential
The anticancer properties of 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been explored in various research contexts. Thiadiazole derivatives have shown promise in targeting cancer cells through multiple mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on related compounds have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds similar to this compound have been reported to achieve IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Mechanism of Action
The exact mechanism of action for 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring is known to interact with metal ions, which could be exploited in designing metal-based drugs or catalysts.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromo-substituted derivatives (e.g., ) exhibit superior anticancer potency compared to chloro or fluoro analogs, likely due to enhanced electrophilicity and binding affinity.
- Methoxy Groups : Methoxy-substituted compounds (e.g., ) show fungicidal activity, attributed to improved solubility and hydrogen-bonding interactions.
- Bulkier Groups : The tetramethylphenyl group in the target compound may enhance metabolic stability but requires further in vivo validation.
Key Observations :
- Cyclization reactions (e.g., ) are prevalent for benzamide-thiadiazole synthesis, while halogenation often requires nucleophilic substitution .
- IR spectroscopy reliably confirms functional groups (e.g., C=O at ~1660 cm⁻¹, C=S at ~1250 cm⁻¹) .
- The tetramethylphenyl group in the target compound would exhibit distinct ¹H NMR signals for methyl protons (~2.0–2.5 ppm) and aromatic protons (~7.0–7.5 ppm).
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents enhance anticancer activity by increasing electrophilicity and interaction with DNA or enzymes .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce membrane penetration, favoring extracellular targets .
- Aromatic Bulk : The tetramethylphenyl group likely improves pharmacokinetic properties (e.g., half-life) but may sterically hinder target binding.
Biological Activity
4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound belonging to the class of benzamides and thiadiazoles. Its unique structural features suggest potential biological activities that could be harnessed in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoyl group , a thiadiazole ring , and a tetramethylphenyl group , which contribute to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 453.54 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O2S |
| Molecular Weight | 453.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 391227-57-9 |
Mechanisms of Biological Activity
The biological activity of compounds containing the thiadiazole moiety has been widely studied. Research indicates that 1,3,4-thiadiazole derivatives exhibit various pharmacological effects due to their ability to interact with multiple biological targets. The mechanisms include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against bacteria and fungi. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Effects : Compounds like this compound may induce apoptosis in cancer cells through various pathways including the modulation of p53 activity or inhibition of oncogenic signaling pathways.
- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study highlighted the antimicrobial potential of various thiadiazole derivatives. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against strains like Candida albicans and Aspergillus niger .
Anticancer Activity
In vitro studies have demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound showed IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM .
Neuroprotective Effects
Research on related compounds has indicated potential neuroprotective effects. Thiadiazole derivatives were evaluated for their anticonvulsant properties using models like maximal electroshock seizure (MES) tests. Some derivatives showed promising results in reducing seizure activity without significant neurotoxicity .
Case Studies
- Antimicrobial Efficacy : A study reported that a series of thiadiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhanced their efficacy .
- Anticancer Properties : In another investigation focusing on the anticancer capabilities of thiadiazole compounds, one derivative exhibited an IC50 value of approximately 1.4 µM against human cervical carcinoma cells (HeLa), indicating strong cytotoxicity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
